6-(2-Cyclohexylethyl)pyrimidin-4-ol

Lipophilicity Drug-likeness Permeability

This 4-hydroxypyrimidine scaffold, featuring a distinct cyclohexylethyl substituent, is a critical intermediate for synthesizing selective glucocorticoid receptor modulators (SGRMs) and kinase inhibitors. Its balanced logP (-0.59) and single H-bond donor ensure a precise lipophilic/hydrophilic balance for reproducible in-vivo pharmacokinetics. Avoid generic substitution that alters target engagement and SAR data. Procure this specific building block for reliable lead optimization.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 2092803-44-4
Cat. No. B1486769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Cyclohexylethyl)pyrimidin-4-ol
CAS2092803-44-4
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2=CC(=O)NC=N2
InChIInChI=1S/C12H18N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15)
InChIKeySDIYGYHIIPIARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Cyclohexylethyl)pyrimidin-4-ol (CAS 2092803-44-4): A Versatile Pyrimidine Scaffold for Medicinal Chemistry and Chemical Biology


6-(2-Cyclohexylethyl)pyrimidin-4-ol (CAS 2092803-44-4) is a heterocyclic small molecule belonging to the 4-hydroxypyrimidine family, characterized by a cyclohexylethyl substituent at the 6-position . With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, it serves as a key intermediate or building block in the synthesis of bioactive compounds, particularly glucocorticoid receptor modulators and kinase inhibitors [1]. Its tautomeric form, 4-(2-cyclohexylethyl)-1H-pyrimidin-6-one, contributes to its unique hydrogen-bonding capabilities, making it a valuable scaffold for probing biological targets .

Why Generic 6-Substituted Pyrimidinols Cannot Replace 6-(2-Cyclohexylethyl)pyrimidin-4-ol in Targeted Synthesis and Screening


While numerous 6-substituted pyrimidin-4-ols exist, the specific cyclohexylethyl group of CAS 2092803-44-4 imparts a distinct combination of lipophilicity and steric bulk that directly influences target binding and pharmacokinetic properties [1]. Generic substitution with a phenyl, simple alkyl, or even a cyclohexylmethyl analog can drastically alter the scaffold's logP, hydrogen-bonding capacity, and molecular recognition, leading to failed synthesis routes, reduced target engagement, or misleading structure-activity relationship (SAR) data [2]. The evidence below quantifies these critical differences, demonstrating why precise procurement of this specific compound is non-negotiable for reproducible research.

Quantitative Differentiation of 6-(2-Cyclohexylethyl)pyrimidin-4-ol Against Structural Analogs


Lipophilicity Shift: 6-(2-Cyclohexylethyl)pyrimidin-4-ol vs. 4-Amino Analog

The calculated partition coefficient (logP) for 6-(2-cyclohexylethyl)pyrimidin-4-ol is -0.59, indicating significantly higher hydrophilicity compared to its 4-amino analog, which has a calculated logP of -0.292 [1][2]. This difference, driven by the hydroxyl group's hydrogen-bond donor capacity, alters the compound's predicted permeability and solubility profile, a crucial factor in fragment-based drug discovery and lead optimization [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: Enabling Key Interactions for Target Engagement

6-(2-Cyclohexylethyl)pyrimidin-4-ol possesses one hydrogen-bond donor (the hydroxyl group) and two hydrogen-bond acceptors. In contrast, the 4-chloro analog, 4-chloro-6-(2-cyclohexylethyl)pyrimidine, lacks any hydrogen-bond donor capacity, and the 2,4-dione analog has two donors but a different tautomeric state . This unique donor/acceptor profile allows the 4-ol to form specific, directed hydrogen bonds with biological targets—a common feature in kinase inhibitor pharmacophores—while also serving as a synthetic handle for further derivatization [1].

Hydrogen bonding Target engagement Kinase inhibitor

Patent-Backed Utility: A Validated Intermediate for Glucocorticoid Receptor Modulator Synthesis

The compound is explicitly claimed and utilized as a core intermediate in patents by Corcept Therapeutics for the synthesis of pyrimidinedione glucocorticoid receptor modulators [1]. While the simple 6-cyclohexyl or 6-phenyl analogs are not disclosed as intermediates in this context, the cyclohexylethyl chain of CAS 2092803-44-4 is essential for mimicking the steroid A-ring and achieving the desired receptor modulation [1]. This establishes a direct procurement link to a known pharmaceutical synthesis pathway, a key differentiator for process chemistry groups.

Glucocorticoid receptor Process chemistry Patent intermediate

High-Value Application Scenarios for 6-(2-Cyclohexylethyl)pyrimidin-4-ol (CAS 2092803-44-4)


Fragment-Based Lead Discovery Requiring a Lipophilic, Hydrogen-Bond-Capable Scaffold

The compound's balanced logP (-0.59) and single hydrogen-bond donor make it an ideal fragment for screening against targets with hydrophobic active sites (e.g., nuclear receptors, kinases). Its differentiation from more lipophilic analogs (e.g., the 4-amine, logP -0.292) allows medicinal chemists to fine-tune solubility without sacrificing target complementarity [1].

Synthesis of Glucocorticoid Receptor Modulators for Metabolic and Inflammatory Disease Research

As a patented intermediate for Corcept's pyrimidinedione series, this compound is critical for synthesizing selective glucocorticoid receptor modulators (SGRMs). Research groups focused on cortisol-related disorders (Cushing's syndrome, antipsychotic-induced weight gain) will find this building block essential for replicating or improving upon lead molecules [2].

Kinase Inhibitor Development: A 4-Hydroxypyrimidine Core for ATP-Binding Site Interactions

The 4-hydroxypyrimidine moiety is a recognized kinase hinge-binding motif. When combined with the cyclohexylethyl group, this scaffold can be elaborated into selective CDK or PLK inhibitors. Procurement of this specific intermediate ensures the correct lipophilic/hydrophilic balance for initial SAR studies, avoiding the synthetic burden of preparing the scaffold de novo .

Chemical Biology Probe Development Requiring a Defined Synthetic Handle

The hydroxyl group at the 4-position allows for facile O-alkylation or esterification, enabling the attachment of biotin, fluorophores, or photoaffinity labels. This compound thus serves as a versatile entry point for generating chemical probes to study target engagement and cellular localization, a strategy not as readily accessible with the 4-chloro or 4-amino analogs without additional deprotection steps.

Quote Request

Request a Quote for 6-(2-Cyclohexylethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.